molecular formula C21H19N3O2S B2829960 3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422528-13-0

3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2829960
CAS No.: 422528-13-0
M. Wt: 377.46
InChI Key: QAKUVVFMPQOWLL-UHFFFAOYSA-N
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Description

3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core, a phenyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactionsKey reagents often include anthranilic acid derivatives, aldehydes, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents and reaction conditions is critical to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application, but common targets include kinases and other regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4-one share a similar core structure but differ in their substituents.

    Pyridine Derivatives: Compounds like 4-phenylpyridine have a similar pyridine ring but lack the quinazolinone core.

Uniqueness

What sets 3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one apart is its combination of the quinazolinone and pyridine moieties, which confer unique chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and participate in more diverse chemical reactions .

Properties

CAS No.

422528-13-0

Molecular Formula

C21H19N3O2S

Molecular Weight

377.46

IUPAC Name

3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C21H19N3O2S/c25-19(23-12-10-16(11-13-23)15-6-2-1-3-7-15)14-24-20(26)17-8-4-5-9-18(17)22-21(24)27/h1-10H,11-14H2,(H,22,27)

InChI Key

QAKUVVFMPQOWLL-UHFFFAOYSA-N

SMILES

C1CN(CC=C1C2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=S

solubility

not available

Origin of Product

United States

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